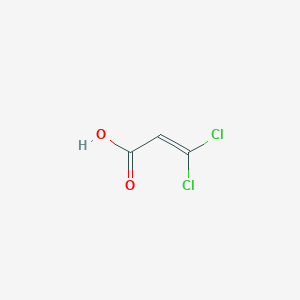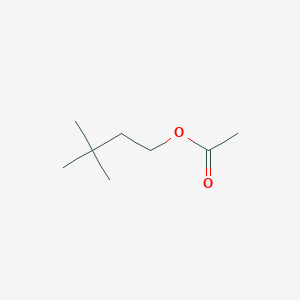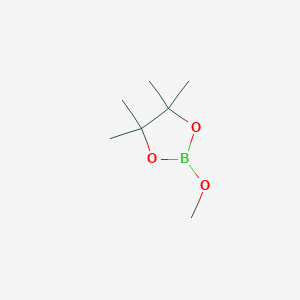
3,3-Dichloroacrylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chloroacrylic acids and their derivatives has been explored through various chemical pathways. For instance, the synthesis of 3-(dichloroacetyl)chromone from 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one and dichloroacetyl chloride has been described, showcasing a method for producing chlorinated acrylic acid derivatives (Iaroshenko et al., 2011).
Molecular Structure Analysis
The molecular structure of chloroacrylic acid derivatives has been studied using various analytical techniques, including X-ray diffraction and NMR spectroscopy. These studies provide insights into the stereochemistry and molecular geometry of such compounds, which is crucial for understanding their reactivity and properties.
Chemical Reactions and Properties
Chloroacrylic acids undergo a range of chemical reactions, including isomerizations, addition reactions, and polymerizations. For example, single-crystal-to-single-crystal E-->Z and Z-->E photo-isomerizations of 3-chloroacrylic acid have been observed within the nanocavities of a supramolecular framework, indicating the compound's reactive nature and potential for photochemical applications (Zheng et al., 2007).
Applications De Recherche Scientifique
Degradation of Pesticides : A study investigated the degradation of 1,3-dichloropropene, a pesticide, into 3-chloroacrylic acid in soil. Bacteria with the ability to metabolize 3-chloroacrylic acid were found, indicating a natural process for degrading this pesticide residue (Horvat & Wolfenden, 2005).
Enzymatic Dehalogenation : Research on the X-ray structure of trans-3-Chloroacrylic Acid Dehalogenase from Pseudomonas pavonaceae revealed insights into the hydration mechanism of this enzyme. It plays a crucial role in the bacterial degradation of 1,3-dichloropropene (de Jong et al., 2004).
Isocyanide-based Multicomponent Reactions : A study highlighted the Passerini and Ugi multicomponent reactions involving isocyanides, aldehydes, ketones, and acids, including 3,3-Dichloroacrylic acid. These reactions are important in synthetic chemistry for producing diverse organic compounds (Wang et al., 2018).
Acetylene Substrate Reactions : Research focused on trans-3-Chloroacrylic Acid Dehalogenase's reaction with acetylene substrates, significant in the metabolism of certain soil bacteria and environmental biodegradation processes (Wang et al., 2003).
Phytohormones and Phytotoxins Analysis : A study developed a method for simultaneous analysis of phytohormones, phytotoxins, and volatile organic compounds in plants, highlighting the role of chloroacrylic acids in plant biology and stress response (Schmelz et al., 2003).
Groundwater Monitoring : A monitoring program for 1,3-dichloropropene and its metabolites, including 3-chloroacrylic acid, in groundwater across five EU countries showed negligible contamination of groundwater by these compounds, highlighting their environmental behavior and degradation pathways (Terry et al., 2008).
Catalytic Mechanism of Enzymes : A study investigated the roles of active-site residues in the catalytic mechanism of trans-3-Chloroacrylic Acid Dehalogenase. It provided insights into the biochemical processes involved in the degradation of chloroacrylic acids (Azurmendi et al., 2004).
Mécanisme D'action
Target of Action
It’s worth noting that dichloroacetic acid, a similar compound, is known to inhibit the enzyme pyruvate dehydrogenase kinase
Mode of Action
As a structural analog of acetic acid , it may interact with biological systems in a similar manner, but this needs to be confirmed through experimental studies.
Biochemical Pathways
It’s possible that this compound could affect pathways related to fatty acid metabolism, given its structural similarity to acetic acid . .
Propriétés
IUPAC Name |
3,3-dichloroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYODZVPUCNBWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023620 | |
| Record name | 3,3-Dichloropropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dichloroacrylic acid | |
CAS RN |
1561-20-2 | |
| Record name | 3,3-dichloropropenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dichloropropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dichloroprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















